molecular formula C21H18FN5O2 B14099495 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide

2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B14099495
M. Wt: 391.4 g/mol
InChI Key: BINBMDFFRCJBKN-UHFFFAOYSA-N
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Description

2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide typically involves multiple steps. One common method includes the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride . This method is efficient and environmentally benign, providing moderate-to-good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazines, tri/difluoroacetic anhydride, and various oxidizing and reducing agents . Reaction conditions can vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

Mechanism of Action

The mechanism of action of 2-(2-(4-ethylphenyl)-4-oxopyrazolo

Properties

Molecular Formula

C21H18FN5O2

Molecular Weight

391.4 g/mol

IUPAC Name

2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C21H18FN5O2/c1-2-14-6-8-15(9-7-14)18-11-19-21(29)26(23-13-27(19)25-18)12-20(28)24-17-5-3-4-16(22)10-17/h3-11,13H,2,12H2,1H3,(H,24,28)

InChI Key

BINBMDFFRCJBKN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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